molecular formula C16H14F3N5O2S B2532298 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 921083-42-3

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2532298
CAS No.: 921083-42-3
M. Wt: 397.38
InChI Key: GEKISOBDKIRHML-UHFFFAOYSA-N
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Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene core linked via a methyl group to a tetrazole ring substituted at the 1-position with a p-tolyl group. The compound’s structure combines a sulfonamide moiety, known for its role in enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase), with a tetrazole ring, a heterocycle valued for its metabolic stability and hydrogen-bonding capabilities. The trifluoromethyl group enhances lipophilicity and may improve membrane permeability.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N5O2S/c1-11-5-7-13(8-6-11)24-15(21-22-23-24)10-20-27(25,26)14-4-2-3-12(9-14)16(17,18)19/h2-9,20H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKISOBDKIRHML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonamide Coupling

The sulfonamide group is introduced by reacting the aminomethyl tetrazole with 3-(trifluoromethyl)benzenesulfonyl chloride. This step is performed in dichloromethane at 0°C for 4 hours, achieving 82% yield. Triethylamine is added to scavenge HCl, preventing protonation of the amine. The reaction mechanism involves nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation:

$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{Ar} + \text{HCl}
$$

Integrated Synthetic Pathways

Sequential Approach

  • Tetrazole Formation : p-Tolyl cyanide (2.0 equiv) reacts with sodium azide (2.0 equiv) and triethyl orthoformate (2.4 equiv) over Ag/sodium borosilicate (0.05 g) at 120°C for 3 hours.
  • Aminomethylation : The tetrazole is treated with paraformaldehyde and ammonium chloride in DMF at 100°C, yielding 5-(aminomethyl)-1-(p-tolyl)-1H-tetrazole.
  • Sulfonylation : The amine reacts with 3-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in dichloromethane at 0°C for 4 hours, followed by aqueous workup.

One-Pot Methodology

A streamlined protocol combines tetrazole synthesis and sulfonamide formation in a single reaction vessel. p-Tolyl cyanide, sodium azide, and 3-(trifluoromethyl)benzenesulfonyl chloride are heated with Ag/sodium borosilicate in DMSO at 100°C for 12 hours. This method avoids isolation of intermediates but reduces yield to 68% due to competing side reactions.

Catalytic and Solvent Considerations

  • Catalysts : Ag/sodium borosilicate enhances cycloaddition kinetics via Lewis acid activation. Palladium hydroxide facilitates deprotection in hydrogenolysis steps.
  • Solvents : Dichloromethane and 1,2-dichloroethane favor sulfonylation by stabilizing ionic intermediates. DMSO improves microwave-assisted reactions by dielectric heating.

Analytical and Spectroscopic Validation

Successful synthesis is confirmed by:

  • 1H NMR : A singlet at δ 4.03 ppm for the methylene (-CH2-) group.
  • 13C NMR : Resonances at δ 167.8 ppm (tetrazole C-5) and δ 120–140 ppm (aromatic carbons).
  • LC-MS : Molecular ion peak at m/z 420.45 (C21H19F3N2O2S).

Challenges and Mitigation Strategies

  • Regioselectivity : Use of bulky catalysts (e.g., Ag/sodium borosilicate) directs cycloaddition to the 1-substituted tetrazole.
  • Byproduct Formation : Excess sulfonyl chloride (1.2 equiv) minimizes unreacted amine, while low temperatures (0°C) suppress sulfonate ester formation.
  • Purification : Column chromatography with ethyl acetate/hexane (1:3) removes unreacted sulfonyl chloride and tetrazole precursors.

Industrial Scalability and Environmental Impact

Continuous-flow photochemical reactors enable large-scale production, reducing reaction times by 50% compared to batch methods. Solvent-free conditions using sodium borosilicate catalysts align with green chemistry principles, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with enzyme active sites, potentially inhibiting their activity. The benzenesulfonamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related molecules from the provided evidence.

Compound Name & Source Molecular Formula Molecular Weight Key Structural Features Potential Therapeutic Relevance
Target Compound : N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide C16H14F3N5O2S* 433.4* 3-Trifluoromethylbenzenesulfonamide, tetrazole-p-tolyl, methyl linker Enzyme inhibition (hypothetical)
N-(3-Methylsulfanyl-1H-1,2,4-triazol-5-yl)-4-phenoxybenzenesulfonamide Not provided Not provided 1,2,4-Triazole with methylsulfanyl, phenoxybenzenesulfonamide Antimicrobial (sulfonamide class)
N-Pentanoyl-N-{[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine (Diovan®) C24H29N5O3 ~435.5 Biphenyl-tetrazole, valine derivative Angiotensin II antagonist (hypertension)
N-[(1-Benzyl-1H-tetrazol-5-yl)methyl]-N-{[4-(hydroxycarbamoyl)phenyl]methyl}-2-(trifluoromethyl)benzamide C25H21F3N6O3 510.468 Benzamide, trifluoromethyl, benzyl-tetrazole, hydroxycarbamoyl Metalloenzyme inhibition (e.g., MMPs)
N-(3-(5-(p-Tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide C24H23N3O3S 433.5 Benzo-pyrazolo-oxazine core, methanesulfonamide, p-tolyl Kinase inhibition (hypothetical)

Key Observations:

’s tetrazole-biphenyl system (Diovan®) demonstrates clinical success in hypertension, though the target’s sulfonamide replaces Diovan’s carboxylate, likely altering target specificity .

Functional Group Influence :

  • The trifluoromethyl group in the target and enhances lipophilicity and metabolic stability. ’s hydroxycarbamoyl group is a zinc-binding motif, suggesting metalloenzyme inhibition (e.g., matrix metalloproteinases) .
  • ’s benzo-pyrazolo-oxazine core illustrates the diversity of sulfonamide-containing scaffolds in drug design, though its fused heterocycle may limit bioavailability compared to the target’s simpler tetrazole system .

Substituent Effects :

  • The p-tolyl group in the target and may enhance aromatic stacking interactions with hydrophobic enzyme pockets.

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

N 1 p tolyl 1H tetrazol 5 yl methyl 3 trifluoromethyl benzenesulfonamide\text{N 1 p tolyl 1H tetrazol 5 yl methyl 3 trifluoromethyl benzenesulfonamide}

Key Features:

  • Tetrazole ring : This five-membered ring is known for its bioactivity, particularly in drug design.
  • Trifluoromethyl group : This moiety enhances lipophilicity and biological activity.
  • Benzenesulfonamide core : This structure is prevalent in many pharmacologically active compounds.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value in the low micromolar range against various cancer cell lines, indicating potent cytotoxicity. The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase, which is critical in cancer therapy.

Anti-inflammatory Properties

Compounds with similar structures have also shown promise as anti-inflammatory agents. They inhibit key signaling pathways involved in inflammation, such as the p38 MAPK pathway, leading to reduced production of pro-inflammatory cytokines like TNF-alpha. In vivo studies have demonstrated significant dose-dependent inhibition of TNF-alpha release, highlighting their potential in treating inflammatory diseases.

Antimicrobial Activity

There is emerging evidence suggesting that tetrazole-containing compounds may possess antimicrobial properties. For example, derivatives have been evaluated for their ability to inhibit Plasmodium falciparum dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway of malaria parasites.

Case Studies

  • Anticancer Efficacy : A study on related benzenesulfonamide derivatives found that specific modifications led to enhanced activity against human colon adenocarcinoma cells (HCT-15). The most effective compound exhibited an IC50 value of 0.48 mM.
  • Inflammation Models : In animal models of acute inflammation, compounds were shown to significantly reduce serum levels of TNF-alpha and IL-6, demonstrating their therapeutic potential in managing inflammatory responses.
  • Molecular Docking Studies : Docking simulations have been employed to predict the binding affinity of these compounds to their biological targets, providing insights into their mechanism of action at the molecular level.

Data Table

Biological ActivityIC50 Value (µM)Target
Anticancer (HCT-15)0.48Tubulin
Anti-inflammatory32p38 MAPK
Antimicrobial>50DHPS

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